5-bromo-3-phenyl-1H-pyrazole
Overview
Description
5-Bromo-3-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions, a bromine atom at the 5-position, and a phenyl group at the 3-position. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
For instance, some pyrazoles have been found to interact with estrogen receptors alpha and beta . It’s important to note that the specific targets can vary depending on the exact structure and functional groups of the pyrazole compound.
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with their targets . This could potentially lead to changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
For instance, some pyrazoles have been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Result of Action
Pyrazoles in general are known for their diverse biological activities, which can include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves .
Biochemical Analysis
Biochemical Properties
5-bromo-3-phenyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, this compound affects energy-dependent and independent calcium uptake, which is vital for numerous cellular processes . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of acetylcholinesterase, an enzyme crucial for neurotransmission . This alteration can lead to significant changes in cell function, including impaired nerve impulse transmission and behavioral changes . Moreover, this compound can induce oxidative stress, leading to cellular damage and affecting various cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with acetylcholinesterase results in reduced enzyme activity, affecting neurotransmission . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit oxidative phosphorylation, affecting ATP production and energy metabolism . Additionally, this compound can modulate the activity of enzymes involved in calcium uptake, influencing cellular energy balance and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity . These interactions are essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence energy metabolism and oxidative phosphorylation . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds in the presence of brominating agents. For instance, the reaction of phenylhydrazine with 1,3-dibromo-2-propanone under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring .
Scientific Research Applications
5-Bromo-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-pyrazole: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.
5-Bromo-1H-pyrazole: Lacks the phenyl group at the 3-position, leading to different chemical properties and applications.
3,5-Diphenyl-1H-pyrazole: Contains an additional phenyl group, which can influence its chemical behavior and biological activity
Uniqueness
5-Bromo-3-phenyl-1H-pyrazole is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-3-phenyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVURICDHUWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092533-03-3 | |
Record name | 5-Bromo-3-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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